molecular formula C24H25FO2 B12756449 Benzene, 1-(4-fluorophenoxy)-3-((2-methyl-2-(4-methylphenyl)propoxy)methyl)- CAS No. 80843-57-8

Benzene, 1-(4-fluorophenoxy)-3-((2-methyl-2-(4-methylphenyl)propoxy)methyl)-

Cat. No.: B12756449
CAS No.: 80843-57-8
M. Wt: 364.5 g/mol
InChI Key: CRSNOPBMLCFEOC-UHFFFAOYSA-N
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Description

Benzene, 1-(4-fluorophenoxy)-3-((2-methyl-2-(4-methylphenyl)propoxy)methyl)- is a complex organic compound that features a benzene ring substituted with a fluorophenoxy group and a propoxy group containing a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(4-fluorophenoxy)-3-((2-methyl-2-(4-methylphenyl)propoxy)methyl)- typically involves multiple steps, starting with the preparation of the fluorophenoxy and methylphenylpropoxy intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and etherification, under controlled conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to optimize the reaction conditions and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(4-fluorophenoxy)-3-((2-methyl-2-(4-methylphenyl)propoxy)methyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydroxy compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroxy derivatives. Substitution reactions can lead to a wide range of products with different functional groups.

Scientific Research Applications

Benzene, 1-(4-fluorophenoxy)-3-((2-methyl-2-(4-methylphenyl)propoxy)methyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-(4-fluorophenoxy)-3-((2-methyl-2-(4-methylphenyl)propoxy)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzene, 1-(4-fluorophenoxy)-3-((2-methyl-2-(4-methylphenyl)propoxy)methyl)- include other substituted benzene derivatives with different functional groups, such as:

  • Benzene, 1-(4-chlorophenoxy)-3-((2-methyl-2-(4-methylphenyl)propoxy)methyl)-
  • Benzene, 1-(4-bromophenoxy)-3-((2-methyl-2-(4-methylphenyl)propoxy)methyl)-
  • Benzene, 1-(4-methylphenoxy)-3-((2-methyl-2-(4-methylphenyl)propoxy)methyl)-

Uniqueness

The uniqueness of Benzene, 1-(4-fluorophenoxy)-3-((2-methyl-2-(4-methylphenyl)propoxy)methyl)- lies in its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the fluorophenoxy group, in particular, can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

80843-57-8

Molecular Formula

C24H25FO2

Molecular Weight

364.5 g/mol

IUPAC Name

1-fluoro-4-[3-[[2-methyl-2-(4-methylphenyl)propoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C24H25FO2/c1-18-7-9-20(10-8-18)24(2,3)17-26-16-19-5-4-6-23(15-19)27-22-13-11-21(25)12-14-22/h4-15H,16-17H2,1-3H3

InChI Key

CRSNOPBMLCFEOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)F

Origin of Product

United States

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